molecular formula C9H11NO4 B6619658 1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid CAS No. 27286-96-0

1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid

Cat. No.: B6619658
CAS No.: 27286-96-0
M. Wt: 197.19 g/mol
InChI Key: ACKDFVUSXDMIMB-UHFFFAOYSA-N
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Description

1-N-hydroxy4-ethoxy-2-hydroxybenzene-1-carboximidic acid, more commonly referred to as NHEHBCA, is an organic compound with a unique structure and a wide range of applications. It has been studied extensively in the fields of chemistry, biochemistry, and medicine. NHEHBCA is a versatile compound that has been used in numerous research projects, from synthesizing new materials to developing new drugs.

Scientific Research Applications

NHEHBCA has a wide range of applications in scientific research. It has been used to synthesize new materials, such as polymers and metal-organic frameworks. It has also been used as a catalyst in organic synthesis reactions. In addition, NHEHBCA has been used to develop new drugs and to study the mechanism of action of existing drugs.

Mechanism of Action

The mechanism of action of NHEHBCA is not fully understood. However, it is believed that the compound acts as a proton donor, which helps to stabilize the reaction intermediates in organic synthesis reactions. It is also believed to interact with enzymes, which may help to modulate their activity.
Biochemical and Physiological Effects
NHEHBCA has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, and it has also been shown to have anti-tumor effects. In addition, it has been shown to have anti-oxidant, anti-bacterial, and anti-viral effects.

Advantages and Limitations for Lab Experiments

NHEHBCA has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, it is non-toxic and non-irritating, making it safe for use in lab experiments. The main limitation of NHEHBCA is that it is not very soluble in organic solvents, making it difficult to use in certain types of reactions.

Future Directions

There are several possible future directions for research on NHEHBCA. One possibility is to further study its mechanism of action in order to better understand its effects on enzymes and other biological systems. Another possibility is to explore its potential as a drug delivery system, as it has already been shown to have anti-inflammatory, analgesic, and anti-tumor effects. Additionally, further research could be done to explore the potential of NHEHBCA as a catalyst for organic synthesis reactions. Finally, it could also be studied as a potential material for use in various types of materials, such as polymers and metal-organic frameworks.

Synthesis Methods

NHEHBCA is synthesized through a multistep process. First, the starting material, 4-ethoxy-2-hydroxybenzene-1-carboximidic acid, is reacted with hydroxylamine hydrochloride and hydrochloric acid in aqueous solution. This reaction produces a hydroxylamine salt, which is then reacted with sodium bicarbonate and sodium hypochlorite in aqueous solution. The resulting product is NHEHBCA.

Properties

IUPAC Name

4-ethoxy-N,2-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-2-14-6-3-4-7(8(11)5-6)9(12)10-13/h3-5,11,13H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKDFVUSXDMIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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